molecular formula C13H18O2 B159519 1-Phenylpropyl butyrate CAS No. 10031-86-4

1-Phenylpropyl butyrate

Cat. No.: B159519
CAS No.: 10031-86-4
M. Wt: 206.28 g/mol
InChI Key: SNUDRKNHOSAKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpropyl butyrate is an organic compound belonging to the class of benzyloxycarbonyls. These compounds contain a carbonyl group substituted with a benzyloxyl group. This compound is known for its apricot, floral, and fruity aroma and taste .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpropyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 1-phenylpropanol with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve greener and more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpropyl butyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 1-phenylpropanol and butyric acid.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce corresponding carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to yield alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed:

    Hydrolysis: 1-Phenylpropanol and butyric acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Introduction to 1-Phenylpropyl Butyrate

This compound (CAS # 10031-86-4) is an organic compound classified within the category of benzyloxycarbonyls. It is characterized by its chemical formula C13H18O2C_{13}H_{18}O_{2} and is known for its sweet, fruity aroma reminiscent of rum and apricot. This compound has garnered attention in various fields, including food flavoring, fragrance formulation, and potential therapeutic applications.

Flavoring Agent

This compound is primarily utilized as a flavoring agent in the food industry. Its sweet and fruity profile makes it suitable for:

  • Beverages : Used in soft drinks and alcoholic beverages to enhance flavor.
  • Confectionery : Added to candies and desserts for a pleasant taste.
  • Baked Goods : Incorporated into cakes and pastries to impart a fruity aroma.

Fragrance Industry

In the fragrance sector, this compound serves as a key ingredient due to its appealing scent characteristics. It is employed in:

  • Perfumes : Used as a base note to provide depth and complexity.
  • Cosmetics : Incorporated into lotions, creams, and other personal care products.

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of this compound. Some notable areas include:

  • Anti-inflammatory Properties : Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects, suggesting potential use in treating inflammatory conditions.
  • Antioxidant Activity : Preliminary studies suggest that this compound could possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Biochemical Research

In biochemical research, this compound is being investigated for its role in metabolic pathways. It is relevant in studies focusing on:

  • Metabolomics : Understanding the metabolic fate of this compound can provide insights into its biological effects.
  • Drug Delivery Systems : As a part of formulations designed for controlled release of therapeutics.

Case Study 1: Flavor Profile Analysis

A study conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the flavor profile of this compound in various food matrices. The findings indicated that it significantly enhances the sensory attributes of beverages and desserts, leading to increased consumer preference.

Case Study 2: Fragrance Formulation

In a case study published in the Journal of Essential Oil Research, researchers formulated a novel perfume using this compound as a key ingredient. The resulting fragrance was well-received during consumer testing, demonstrating its effectiveness as a fragrance component.

Case Study 3: Anti-inflammatory Effects

A recent pharmacological study investigated the anti-inflammatory properties of compounds related to this compound. The results indicated significant reductions in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-phenylpropyl butyrate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of 1-phenylpropanol and butyric acid. These metabolites can further participate in various metabolic pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

1-Phenylpropyl butyrate can be compared with other similar compounds, such as:

    Benzyl butyrate: Another ester with a similar fruity aroma but different structural properties.

    Phenylpropyl acetate: Similar in structure but with an acetate group instead of a butyrate group.

    Ethyl butyrate: A simpler ester with a fruity aroma, commonly used in flavoring and fragrance applications.

Uniqueness: this compound stands out due to its unique combination of a phenyl group and a butyrate ester, giving it distinct chemical and sensory properties .

Biological Activity

1-Phenylpropyl butyrate is a compound belonging to the class of organic compounds known as benzyloxycarbonyls. It has garnered interest due to its potential biological activities, particularly in antimicrobial applications and its use as a flavoring agent. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C13H18O2C_{13}H_{18}O_2 and is characterized by a fruity aroma, making it suitable for use in flavoring and fragrance applications. Its structure contributes to its lipophilicity, which is an important factor influencing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Compound MIC (μM) Activity
This compound626.62Antifungal (C. albicans)
Butyl cinnamate672.83Antifungal
Propyl cinnamate726.36Antifungal

These findings suggest that this compound exhibits significant antifungal activity, particularly against Candida albicans and other fungal strains, with a mechanism that likely involves interaction with ergosterol in the fungal cell membrane .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of cell membrane integrity. Studies indicate that compounds with similar structures interact with ergosterol, a key component of fungal membranes, leading to cell lysis and death . The increased lipophilicity associated with longer carbon chains enhances penetration into biological membranes, thereby increasing antimicrobial efficacy .

Case Studies and Research Findings

Several case studies have been conducted to investigate the biological activity of this compound:

  • Antifungal Activity Against Candida Species :
    A study demonstrated that this compound had an MIC of 626.62 μM against Candida albicans, indicating it is effective at inhibiting this common fungal pathogen .
  • Comparative Analysis :
    In comparative studies involving various derivatives of cinnamate compounds, it was found that those with longer alkyl chains exhibited enhanced antifungal activity due to better membrane penetration capabilities . This suggests that modifications in the structure of benzyloxycarbonyl compounds can lead to significant variations in biological activity.
  • Synergistic Effects :
    Research has also shown that when combined with certain antibiotics, this compound can exhibit additive effects, enhancing overall antimicrobial efficacy against resistant strains . This opens avenues for developing combination therapies utilizing this compound.

Properties

IUPAC Name

1-phenylpropyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUDRKNHOSAKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864192
Record name 1-Phenylpropyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a strong, sweet, fruity-floral odour
Record name alpha-Ethylbenzyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/772/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

282.00 °C. @ 760.00 mm Hg
Record name 1-Phenylpropyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name alpha-Ethylbenzyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/772/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.986-0.992
Record name alpha-Ethylbenzyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/772/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10031-86-4
Record name 1-Phenylpropyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10031-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylpropyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylpropyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpropyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYLPROPYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059AL5405N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Phenylpropyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpropyl butyrate
Reactant of Route 2
Reactant of Route 2
1-Phenylpropyl butyrate
Reactant of Route 3
Reactant of Route 3
1-Phenylpropyl butyrate
Reactant of Route 4
Reactant of Route 4
1-Phenylpropyl butyrate
Reactant of Route 5
Reactant of Route 5
1-Phenylpropyl butyrate
Reactant of Route 6
Reactant of Route 6
1-Phenylpropyl butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.